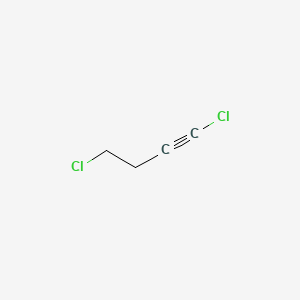

1,4-Dichloro-1-butyne

説明

1,4-Dichloro-1-butyne (C₄H₄Cl₂) is a chlorinated alkyne characterized by a terminal triple bond and chlorine substituents at positions 1 and 2. It is primarily synthesized via the reaction of butyne-1,4-diol with phosgene, followed by isomerization in the presence of copper(I) chloride and amines . This compound serves as a critical intermediate in the production of 2,3-dichlorobutadiene, a monomer for specialized polychloroprene rubbers that exhibit reduced crystallinity . Its high reactivity, attributed to the electron-withdrawing chlorine atoms and unsaturated triple bond, makes it valuable in organochlorine synthesis but also necessitates careful handling and stabilization during industrial processes.

特性

CAS番号 |

83682-45-5 |

|---|---|

分子式 |

C4H4Cl2 |

分子量 |

122.98 g/mol |

IUPAC名 |

1,4-dichlorobut-1-yne |

InChI |

InChI=1S/C4H4Cl2/c5-3-1-2-4-6/h1,3H2 |

InChIキー |

XEWVKAUWLHVBHH-UHFFFAOYSA-N |

正規SMILES |

C(CCl)C#CCl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The structural and functional distinctions between 1,4-dichloro-1-butyne and related chlorinated hydrocarbons are outlined below:

Table 1: Structural and Functional Comparison

Key Distinctions

Reactivity: 1,4-Dichloro-1-butyne’s alkyne moiety and chlorine substituents render it highly reactive, particularly in isomerization and dehydrochlorination reactions. 2,3-Dichlorobutadiene’s conjugated diene system enhances its polymerization capability but necessitates stabilization with inhibitors like nitric oxide (0.1 vol% NO) to prevent premature reactions . Chloroprene, while structurally similar to 2,3-dichlorobutadiene, exhibits lower reactivity, enabling its widespread industrial use without stringent stabilization .

Synthesis Pathways :

- 1,4-Dichloro-1-butyne is produced via phosgene-mediated chlorination of butyne-1,4-diol, whereas 2,3-dichlorobutadiene is derived from its isomerization .

- Alternative routes for 2,3-dichlorobutadiene include dehydrochlorination of 1,2,3,4-tetrachlorobutane or 2,3,4-trichlorobutene using NaOH, bypassing 1,4-dichloro-1-butyne .

Industrial Applications :

- 1,4-Dichloro-1-butyne’s role is confined to intermediate synthesis, while 2,3-dichlorobutadiene is directly incorporated into polymers.

- Chloroprene dominates commercial polychloroprene production due to its balanced reactivity and cost-effectiveness.

Research Findings and Data

Table 2: Catalytic Isomerization Conditions for 1,4-Dichloro-1-butyne

| Catalyst System | Reaction Conditions | Yield of 2,3-Dichlorobutadiene | Reference |

|---|---|---|---|

| CuCl + Amines | 80–120°C, inert atmosphere | 75–85% | |

| Thermal isomerization | >150°C, no catalyst | <50% (with side products) |

Critical Observations :

- Copper(I) chloride with amines (e.g., pyridine) significantly enhances isomerization efficiency, achieving yields >75% .

- Uncontrolled thermal isomerization leads to side reactions, including polymerization and decomposition.

- Industrial dehydrochlorination of 1,2,3,4-tetrachlorobutane using NaOH produces 2,3-dichlorobutadiene with comparable efficiency (70–80% yield) .

Analytical and Industrial Considerations

- Stabilization: 2,3-Dichlorobutadiene requires NO inhibition to mitigate explosive polymerization risks, a challenge absent in chloroprene processing .

- Quality Control : Analytical methods for chlorinated compounds (e.g., GC-MS) rely on deuterated standards like 1,4-Dichlorobenzene-d4 for precise quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。